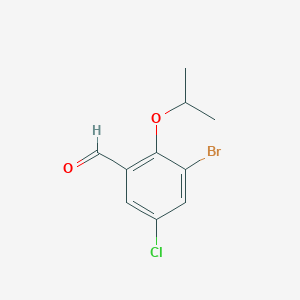

3-Bromo-5-chloro-2-isopropoxybenzaldehyde

Description

3-Bromo-5-chloro-2-isopropoxybenzaldehyde (CAS: 19652-32-5) is a halogenated aromatic aldehyde with a benzaldehyde backbone substituted at positions 2, 3, and 5. The substituents include:

- Isopropoxy group (-OCH(CH₃)₂) at position 2: Enhances lipophilicity and steric bulk.

- Bromo (-Br) at position 3 and chloro (-Cl) at position 5: Electron-withdrawing groups that influence reactivity and electronic distribution.

- Aldehyde (-CHO) at position 1: A reactive functional group prone to nucleophilic addition and oxidation.

This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to its versatile reactivity.

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

3-bromo-5-chloro-2-propan-2-yloxybenzaldehyde |

InChI |

InChI=1S/C10H10BrClO2/c1-6(2)14-10-7(5-13)3-8(12)4-9(10)11/h3-6H,1-2H3 |

InChI Key |

GROJTSHMLGUUIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-isopropoxybenzaldehyde typically involves the electrophilic aromatic substitution of a benzaldehyde derivative. One common method is the bromination and chlorination of 2-isopropoxybenzaldehyde under controlled conditions. The reaction is carried out in the presence of bromine and chlorine reagents, often using a solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-isopropoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.

Major Products Formed

Oxidation: 3-Bromo-5-chloro-2-isopropoxybenzoic acid.

Reduction: 3-Bromo-5-chloro-2-isopropoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-chloro-2-isopropoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-isopropoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Bromo-5-chloro-2-isopropoxybenzaldehyde with four structurally similar compounds (CAS numbers and similarity scores derived from ):

| CAS No. | Compound Name | Substituents (Positions) | Functional Groups | Structural Similarity Score |

|---|---|---|---|---|

| 19652-32-5 | 3-Bromo-5-chloro-2-isopropoxybenzaldehyde | 2: -OCH(CH₃)₂; 3: -Br; 5: -Cl | Aldehyde (-CHO) | Reference Compound |

| 1849-76-9 | 3-Bromo-5-chloro-4-hydroxybenzaldehyde | 4: -OH; 3: -Br; 5: -Cl | Aldehyde (-CHO), Hydroxyl (-OH) | 0.88 |

| 4068-71-7 | Methyl 3-bromo-5-chloro-2-hydroxybenzoate | 2: -OH; 3: -Br; 5: -Cl; 1: -COOCH₃ | Ester (-COOCH₃), Hydroxyl (-OH) | 0.87 |

| 116795-47-2 | 3-Bromo-5-chloro-2-hydroxybenzyl alcohol | 2: -OH; 3: -Br; 5: -Cl; 1: -CH₂OH | Benzyl Alcohol (-CH₂OH) | 0.84 |

| 90-59-5 | 3,5-Dibromo-2-hydroxybenzaldehyde | 2: -OH; 3: -Br; 5: -Br | Aldehyde (-CHO), Hydroxyl (-OH) | 0.80 |

Key Differences and Implications

Functional Group Variations

- Aldehyde vs. Ester (4068-71-7) : The aldehyde group in the target compound is more reactive than the methyl ester in 4068-71-7, making the former preferable for condensation reactions (e.g., formation of Schiff bases). The ester group, however, offers stability under acidic conditions .

- Hydroxyl vs.

- Benzyl Alcohol (116795-47-2) : The -CH₂OH group in 116795-47-2 introduces secondary alcohol reactivity, enabling oxidation to carboxylic acids or participation in etherification, unlike the aldehyde in the target compound .

Substituent Position Effects

Research Findings and Limitations

Data Gaps

- Physical properties (melting point, solubility) and spectroscopic data (NMR, IR) are unavailable in the provided evidence. Experimental studies are recommended for precise characterization.

Structural Insights from Similarity Scores

- Higher similarity scores (e.g., 0.88 for 1849-76-9) correlate with shared aldehyde functionality and halogen positions, suggesting overlapping synthetic applications. Lower scores (e.g., 0.80 for 90-59-5) reflect divergent substitution patterns and functional groups .

Biological Activity

3-Bromo-5-chloro-2-isopropoxybenzaldehyde is an aromatic aldehyde with significant implications in biological research and potential therapeutic applications. This compound, characterized by its unique structural properties, has garnered attention for its biological activities, including antimicrobial, anticancer, and enzyme inhibition effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrClO2 |

| Molecular Weight | 277.54 g/mol |

| IUPAC Name | 5-bromo-3-chloro-2-propan-2-yloxybenzaldehyde |

| InChI | InChI=1S/C10H10BrClO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1Cl)Br)C=O |

The biological activity of 3-Bromo-5-chloro-2-isopropoxybenzaldehyde is primarily attributed to its ability to interact with various molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition of enzymatic activities. Additionally, the presence of halogen atoms (bromine and chlorine) can enhance its binding affinity to specific receptors or enzymes, potentially altering their functions.

Antimicrobial Properties

Research indicates that compounds similar to 3-Bromo-5-chloro-2-isopropoxybenzaldehyde exhibit antimicrobial activity against a range of pathogens. The compound has been investigated for its efficacy against bacteria and fungi, with studies demonstrating its potential as a lead compound in developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in anticancer research. It is believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, studies have suggested that similar compounds can inhibit topoisomerase enzymes, leading to DNA damage in cancer cells . This mechanism positions 3-Bromo-5-chloro-2-isopropoxybenzaldehyde as a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The interaction of 3-Bromo-5-chloro-2-isopropoxybenzaldehyde with specific enzymes has been a focal point of research. Its structure allows it to act as a competitive inhibitor for certain enzymes, thereby modulating biochemical pathways. This property is particularly relevant in the context of drug design where enzyme inhibitors are sought after for therapeutic applications .

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various substituted benzaldehydes, including derivatives of 3-Bromo-5-chloro-2-isopropoxybenzaldehyde. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

- Anticancer Mechanism Exploration : Research conducted by Ju et al. (2019) explored the anticancer mechanisms of similar compounds through in vitro studies on human cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.